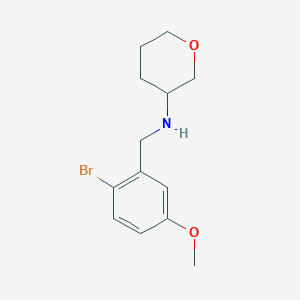![molecular formula C10H17NO B14914430 (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[321]octan-3-one is a bicyclic organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclohexene derivative as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. For example, the use of dichloromethane as a solvent and calcium oxide as a base has been reported in the literature .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5S)-5,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
8-Azabicyclo[3.2.1]octane: This compound shares the azabicyclo framework but differs in the substitution pattern and functional groups.
Uniqueness
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(1S,5S)-1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)11-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10-/m0/s1 |
Clé InChI |
RLZHPSSARXFRJU-XVKPBYJWSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)CC(=O)N2 |
SMILES canonique |
CC1(C2CCC1(NC(=O)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



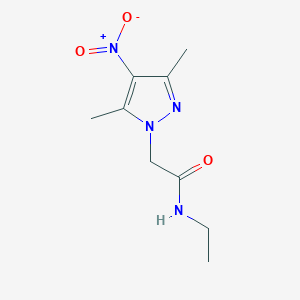
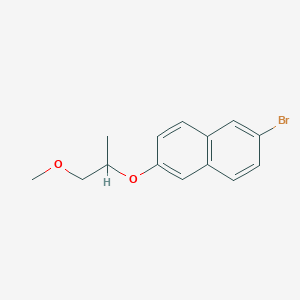
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
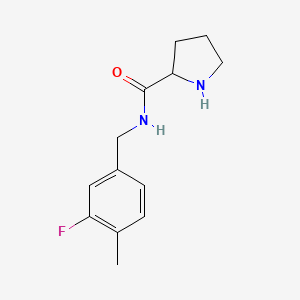
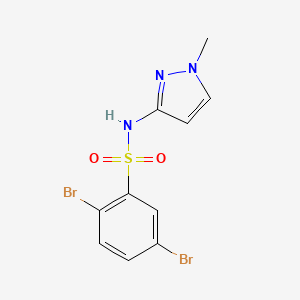
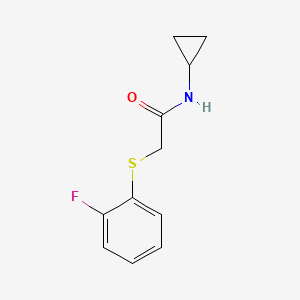
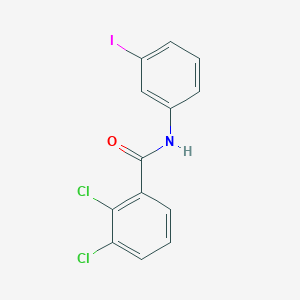
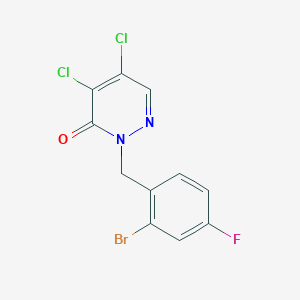
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)

![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
